molecular formula C2H5ClF3NO B1368114 O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride CAS No. 68401-66-1

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride

Cat. No.: B1368114
CAS No.: 68401-66-1
M. Wt: 151.51 g/mol
InChI Key: MIQJCHKNVAHUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C2H5ClF3NO and a molecular weight of 151.52 g/mol . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart distinct chemical and physical characteristics.

Scientific Research Applications

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified as dangerous with hazard statements H315, H318, H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2,2,2-trifluoroethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The compound can interact with molecular targets such as enzymes, proteins, and nucleic acids, leading to modifications and functional changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it a valuable reagent in various chemical and biochemical applications .

Properties

IUPAC Name

O-(2,2,2-trifluoroethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NO.ClH/c3-2(4,5)1-7-6;/h1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJCHKNVAHUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600623
Record name O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68401-66-1
Record name O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
Reactant of Route 3
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.